N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
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Overview
Description
N-({BICYCLO[221]HEPT-5-EN-2-YL}METHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE is a complex organic compound featuring a bicyclic structure, a phenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with phenylacetyl chloride to form an intermediate, which is then reacted with sodium azide to introduce the tetrazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides
- (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-
Uniqueness
N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE stands out due to its combination of a bicyclic structure, a phenyl group, and a tetrazole ring. This unique combination imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C17H19N5O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-phenyl-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C17H19N5O/c23-17(18-10-15-9-12-6-7-14(15)8-12)16(22-11-19-20-21-22)13-4-2-1-3-5-13/h1-7,11-12,14-16H,8-10H2,(H,18,23) |
InChI Key |
HHYGYMQXGYDRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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